molecular formula C12H11NO B8632570 6-Methoxy-4-vinyl-quinoline

6-Methoxy-4-vinyl-quinoline

Cat. No.: B8632570
M. Wt: 185.22 g/mol
InChI Key: MVEMUFQTFPQYSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-vinyl-quinoline is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

4-ethenyl-6-methoxyquinoline

InChI

InChI=1S/C12H11NO/c1-3-9-6-7-13-12-5-4-10(14-2)8-11(9)12/h3-8H,1H2,2H3

InChI Key

MVEMUFQTFPQYSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C=C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 6-(methyloxy)-1,5-naphthyridin-4-yl trifluoromethanesulfonate (5.0 g, 16.23 mmol) in DME (80 mL) and H2O (40 mL) was added trivinyl boronate (1.96 g, 8.1 mmol), K2CO3 (2.23 g, 16.23 mmol) and Pd(PPh3)4 (0.19 g, 0.16 mmol). After 3 h at 90° C. under N2, the reaction solution was concentrated under vacuum and purified on silica (hexane/EtOAc, 4:1) to give the title compound as a yellow oil (2.44 g, 81%): LC/MS (m/z) (ES) 186 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
trivinyl boronate
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.19 g
Type
catalyst
Reaction Step One
Yield
81%

Synthesis routes and methods II

Procedure details

InCl3 (1.1 g, 5 mmol) was dried under HV by heating with a heat gun. After cooling under N2 atmosphere, THF (25 mL) was added and the mixture sonicated until a solution had formed. This solution was cooled to −78° C., and a 1.7M solution of vinyl magnesium chloride (15 mmol) was added dropwise. The mixture was stirred at −78° C. for 15 min, warmed to rt and the resulting solution was added to a refluxing mixture of 4-bromo-6-methoxy-quinoline (1.85 g, 10 mmol) and Pd(dppf)Cl2.CH2Cl2 complex (0.408 g) in THF (25 mL). The mixture was refluxed for 2 h until tlc indicated complete conversion. The mixture was cooled to rt, quenched by addition of a few drops of MeOH and SiO2 (20 g) was added. The volatiles were removed under reduced pressure and the residue was chromatographed over SiO2 (Hex/EA 1:1) to give the desired compound (0.4 g, 21% yield) as a yellowish oil.
[Compound]
Name
InCl3
Quantity
1.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
reactant
Reaction Step Two
Quantity
1.85 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five
Yield
21%

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